Cas no 2138116-66-0 (rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate)

Technical Introduction: rac-Ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate is a chiral piperidine derivative featuring a 2-nitrobenzenesulfonamide group and an ethyl ester moiety. This compound is of interest in synthetic and medicinal chemistry due to its structural versatility, serving as a key intermediate in the preparation of pharmacologically active molecules. The presence of both sulfonamide and ester functional groups allows for further derivatization, enabling the synthesis of diverse heterocyclic scaffolds. Its stereochemistry (3R,4S) is particularly valuable for studies requiring enantioselective synthesis or chiral resolution. The nitrobenzenesulfonyl group enhances reactivity in nucleophilic substitution reactions, making it a practical building block for complex organic transformations. Suitable for research applications requiring precise stereochemical control.
rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate structure
2138116-66-0 structure
Product Name:rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate
CAS No:2138116-66-0
MF:C14H19N3O6S
MW:357.382162332535
CID:5750411
PubChem ID:165494167
Update Time:2025-06-14

rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-1169862
    • rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate
    • 2138116-66-0
    • Inchi: 1S/C14H19N3O6S/c1-2-23-14(18)10-9-15-8-7-11(10)16-24(21,22)13-6-4-3-5-12(13)17(19)20/h3-6,10-11,15-16H,2,7-9H2,1H3/t10-,11+/m1/s1
    • InChI Key: JLIQLDXMMPDIFG-MNOVXSKESA-N
    • SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(N[C@H]1CCNC[C@H]1C(=O)OCC)(=O)=O

Computed Properties

  • Exact Mass: 357.09945651g/mol
  • Monoisotopic Mass: 357.09945651g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 556
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 139Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate

Comprehensive Overview of rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate (CAS No. 2138116-66-0)

The compound rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate (CAS No. 2138116-66-0) is a chiral piperidine derivative with significant potential in pharmaceutical and organic synthesis. Its unique structure, featuring a 2-nitrobenzenesulfonamido group and an ethyl carboxylate moiety, makes it a versatile intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its role in modulating biological targets, particularly in the context of central nervous system (CNS) disorders and enzyme inhibition.

One of the key reasons for the growing attention toward rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate is its application in asymmetric synthesis. The compound's chiral centers at the 3R and 4S positions enable the production of enantiomerically pure derivatives, which are critical for developing highly selective pharmaceuticals. This aligns with current trends in the pharmaceutical industry, where precision medicine and targeted therapies are gaining traction. Users searching for "chiral building blocks for drug development" or "piperidine derivatives in medicinal chemistry" will find this compound highly relevant.

From a synthetic chemistry perspective, the 2-nitrobenzenesulfonamido group in rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate serves as a protective group for amines, facilitating selective reactions in multi-step syntheses. This feature is particularly valuable in the design of peptide mimetics and small molecule inhibitors. Additionally, the ethyl carboxylate moiety offers flexibility for further functionalization, making the compound a popular choice for researchers exploring "structure-activity relationships (SAR)" and "lead optimization."

The compound's relevance extends to computational chemistry and molecular modeling, where its stereochemistry and electronic properties are studied to predict interactions with biological targets. With the rise of AI-driven drug discovery, datasets containing compounds like rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate are being used to train algorithms for virtual screening and de novo molecular design. This intersection of chemistry and artificial intelligence is a hot topic, as evidenced by frequent searches for "machine learning in chemical synthesis" and "cheminformatics tools."

In summary, rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate (CAS No. 2138116-66-0) is a compound of broad interest due to its synthetic utility, chiral properties, and potential therapeutic applications. Its role in modern drug discovery, coupled with its relevance to cutting-edge research areas like computational chemistry and AI-assisted synthesis, ensures its continued prominence in scientific literature and industrial applications.

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